REACTION_CXSMILES
|
[CH3:1][CH2:2][C@H:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2>CCCCCC.CC(O)C>[CH3:1][CH2:2][CH:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2 |f:1.2|
|
Name
|
R- and S-tofisopam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@@H]1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC
|
Name
|
S-tofisopam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Hexane IPA
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCC1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C@H:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2>CCCCCC.CC(O)C>[CH3:1][CH2:2][CH:3]1[C:13]([CH3:14])=[N:12][N:11]=[C:10]([C:15]2[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=2)[C:9]2[CH:8]=[C:7]([O:25][CH3:26])[C:6]([O:27][CH3:28])=[CH:5][C:4]1=2 |f:1.2|
|
Name
|
R- and S-tofisopam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@@H]1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC
|
Name
|
S-tofisopam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Hexane IPA
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCC1C=2C=C(C(=CC2C(=NN=C1C)C=3C=CC(=C(C3)OC)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |